molecular formula C10H14OS2 B14394788 S-Phenyl 2-methylpropane-2-sulfinothioate CAS No. 89523-59-1

S-Phenyl 2-methylpropane-2-sulfinothioate

Katalognummer: B14394788
CAS-Nummer: 89523-59-1
Molekulargewicht: 214.4 g/mol
InChI-Schlüssel: XGZJCRFRKZOEFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Phenyl 2-methylpropane-2-sulfinothioate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a phenyl group attached to a sulfinothioate moiety, which imparts distinct chemical behaviors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 2-methylpropane-2-sulfinothioate typically involves the reaction of phenylthiol with 2-methylpropane-2-sulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purification process may include crystallization and distillation techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

S-Phenyl 2-methylpropane-2-sulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

S-Phenyl 2-methylpropane-2-sulfinothioate has several applications in scientific research:

    Biology: Investigated for its potential as a bioimaging agent due to its ability to form fluorescent derivatives.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of S-Phenyl 2-methylpropane-2-sulfinothioate involves its interaction with various molecular targets. The sulfinothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects. The phenyl group can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

S-Phenyl 2-methylpropane-2-sulfinothioate can be compared with other sulfinothioate compounds such as:

    S-Phenyl 2-methylpropane-2-sulfinate: Similar structure but different oxidation state.

    S-Phenyl 2-methylpropane-2-sulfonate: Contains a sulfonate group instead of a sulfinothioate group.

    Phenylthiol: Lacks the sulfinothioate group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89523-59-1

Molekularformel

C10H14OS2

Molekulargewicht

214.4 g/mol

IUPAC-Name

tert-butylsulfinylsulfanylbenzene

InChI

InChI=1S/C10H14OS2/c1-10(2,3)13(11)12-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI-Schlüssel

XGZJCRFRKZOEFC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)S(=O)SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.